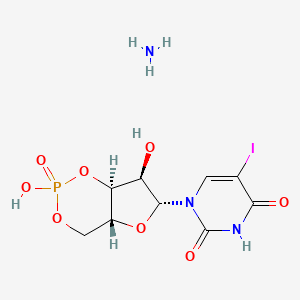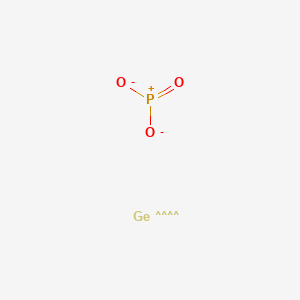
5-Iodouridine 3',5'-cyclic monnophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodouridine 3’,5’-cyclic monnophosphate is a cyclic nucleotide derivative of uridine, where an iodine atom is substituted at the 5th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 3’,5’-cyclic monnophosphate typically involves the iodination of uridine derivatives followed by cyclization. One common method includes the reaction of uridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5th position. The cyclization to form the cyclic monnophosphate is achieved through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 5-Iodouridine 3’,5’-cyclic monnophosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Iodouridine 3’,5’-cyclic monnophosphate undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine are employed.
Major Products Formed
Oxidation: Iodate derivatives of uridine.
Reduction: Deiodinated uridine derivatives.
Substitution: Thiolated or aminated uridine derivatives.
Scientific Research Applications
5-Iodouridine 3’,5’-cyclic monnophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in nucleotide metabolism and as a potential inhibitor of nucleic acid synthesis.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic assays and as a biochemical reagent in research laboratories.
Mechanism of Action
The mechanism of action of 5-Iodouridine 3’,5’-cyclic monnophosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5th position of the uracil ring disrupts base pairing and can lead to the formation of faulty DNA or RNA structures. This compound targets viral DNA polymerases and thymidylate synthase, inhibiting viral replication and nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Iodouridine: A nucleoside analog with similar antiviral properties.
5-Iododeoxyuridine: Another iodinated nucleoside used in antiviral therapy.
5-Bromouridine: A brominated analog with applications in nucleic acid research.
Uniqueness
5-Iodouridine 3’,5’-cyclic monnophosphate is unique due to its cyclic phosphate structure, which imparts distinct biochemical properties compared to its linear counterparts. This cyclic structure enhances its stability and specificity in biochemical assays, making it a valuable tool in scientific research.
Properties
CAS No. |
99641-48-2 |
|---|---|
Molecular Formula |
C9H13IN3O8P |
Molecular Weight |
449.09 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione;azane |
InChI |
InChI=1S/C9H10IN2O8P.H3N/c10-3-1-12(9(15)11-7(3)14)8-5(13)6-4(19-8)2-18-21(16,17)20-6;/h1,4-6,8,13H,2H2,(H,16,17)(H,11,14,15);1H3/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
JEQACGCIKISHDD-HCXTZZCQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















